5-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide
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Overview
Description
Heterocyclic compounds, particularly those containing benzothiazole and nitrobenzamide groups, are of significant interest in the field of organic and medicinal chemistry due to their diverse biological activities and applications in drug discovery. The compound of interest, incorporating both a benzothiazole and a nitrobenzamide moiety, suggests potential for unique chemical and biological properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multistep reactions, including condensations, cyclizations, and functional group transformations. For example, Křupková et al. (2013) describe the use of multireactive building blocks for the synthesis of various nitrogenous heterocycles, highlighting the versatility of starting materials such as 4-chloro-2-fluoro-5-nitrobenzoic acid in heterocyclic chemistry (Křupková et al., 2013).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds can be elucidated using spectroscopic methods (NMR, IR, GC-MS) and confirmed by elemental analysis. For instance, Al Mamari et al. (2019) synthesized a related compound and characterized it using various spectroscopic techniques, demonstrating the importance of structural elucidation in understanding the properties of such molecules (Al Mamari et al., 2019).
Scientific Research Applications
Anticonvulsant and Sedative-Hypnotic Properties
A study on 4-thiazolidinone derivatives, which are structurally similar to 5-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide, highlighted their potential as anticonvulsant agents. These compounds have shown considerable anticonvulsant activity in tests, and one of the derivatives demonstrated significant sedative-hypnotic activity without impairing learning and memory. This suggests a role for similar compounds in neurological research and therapeutics (Faizi et al., 2017).
Corrosion Inhibition
Research on benzotriazole derivatives, closely related to this compound, showed their effectiveness in inhibiting copper corrosion. These compounds form protective films on copper surfaces, suggesting their utility in corrosion prevention (Aramaki et al., 1991).
Sulfhydryl Group Determination
Aromatic disulfides similar to this compound have been synthesized for determining sulfhydryl groups in biological materials. This application is crucial for studying biochemical pathways and reactions involving sulfhydryl groups (Ellman, 1959).
Antimicrobial Activity
Compounds related to this compound have been synthesized and shown to possess antimicrobial activity. For instance, thiazole derivatives demonstrated significant inhibitory activity against Helicobacter pylori, indicating their potential as antimicrobial agents (Mohammadhosseini et al., 2009).
Anticancer Potential
A series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, structurally similar to the chemical , showed potential as anticancer agents. One such compound displayed selective cytotoxic activity and induced apoptosis in certain cancer cell lines, suggesting a role for similar compounds in cancer research (Romero-Castro et al., 2011).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . The interaction between the compound and its target often results in changes at the molecular level, disrupting the normal function of the target and leading to the desired therapeutic effect .
Biochemical Pathways
Benzothiazole derivatives have been found to have diverse biological activities . They are involved in a wide range of biological processes, including antimicrobial, antifungal, antiviral, and antitumor activities .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may have good bioavailability. The specific impact of these properties on the compound’s bioavailability would need further investigation.
Result of Action
Benzothiazole derivatives have been found to exhibit significant biological activities, including antimicrobial, antifungal, antiviral, and antitumor activities . These activities suggest that the compound may have a broad range of effects at the molecular and cellular levels.
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the solvent environment
Biochemical Analysis
Cellular Effects
Thiazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
5-chloro-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3S2/c1-23-15-18-11-4-3-9(7-13(11)24-15)17-14(20)10-6-8(16)2-5-12(10)19(21)22/h2-7H,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQODNTXLLMTFEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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